molecular formula C9H5F2N B6167594 2,4-difluoroquinoline CAS No. 771-38-0

2,4-difluoroquinoline

Cat. No.: B6167594
CAS No.: 771-38-0
M. Wt: 165.14 g/mol
InChI Key: ZXNIYBHDTBZZSP-UHFFFAOYSA-N
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Description

2,4-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in medicinal chemistry, synthetic organic chemistry, and industrial applications due to its versatile reactivity and potential therapeutic benefits .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves scalable methods such as catalytic processes and continuous flow reactions to ensure high yield and purity. The use of palladium-catalyzed reactions, for instance, is common in large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Difluoroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoroquinoline
  • 4-Fluoroquinoline
  • 2,4-Dichloroquinoline

Comparison: 2,4-Difluoroquinoline is unique due to the presence of two fluorine atoms at specific positions on the quinoline ring, which significantly enhances its biological activity compared to mono-fluorinated or non-fluorinated quinolines. This dual fluorination can lead to improved pharmacokinetic properties and increased potency in medicinal applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4-difluoroquinoline can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-chloro-4-fluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "copper(I) bromide", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Nitration of 2-chloro-4-fluoroaniline with a mixture of nitric and sulfuric acid to yield 2-chloro-4-fluoro-1-nitrobenzene.", "Step 2: Reduction of 2-chloro-4-fluoro-1-nitrobenzene with sodium borohydride in the presence of acetic acid to yield 2-chloro-4-fluoroaniline.", "Step 3: Alkylation of 2-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide to yield 2-ethyl-4-fluoro-1H-quinoline-3-carboxylic acid ethyl ester.", "Step 4: Cyclization of 2-ethyl-4-fluoro-1H-quinoline-3-carboxylic acid ethyl ester with copper(I) bromide in acetic acid to yield 2-ethyl-4-fluoroquinoline-3-carboxylic acid ethyl ester.", "Step 5: Hydrolysis of 2-ethyl-4-fluoroquinoline-3-carboxylic acid ethyl ester with sodium hydroxide to yield 2-ethyl-4-fluoroquinoline-3-carboxylic acid.", "Step 6: Decarboxylation of 2-ethyl-4-fluoroquinoline-3-carboxylic acid with hydrochloric acid to yield 2-ethyl-4-fluoroquinoline.", "Step 7: Fluorination of 2-ethyl-4-fluoroquinoline with sodium nitrite and hydrochloric acid to yield 2,4-difluoroquinoline.", "Step 8: Purification of 2,4-difluoroquinoline by washing with sodium bicarbonate solution, drying with magnesium sulfate, and distillation in the presence of water." ] }

CAS No.

771-38-0

Molecular Formula

C9H5F2N

Molecular Weight

165.14 g/mol

IUPAC Name

2,4-difluoroquinoline

InChI

InChI=1S/C9H5F2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H

InChI Key

ZXNIYBHDTBZZSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)F)F

Purity

95

Origin of Product

United States

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